molecular formula C10H15N B2412052 6-Prop-2-ynyl-6-azaspiro[3.4]octane CAS No. 1856473-49-8

6-Prop-2-ynyl-6-azaspiro[3.4]octane

Cat. No.: B2412052
CAS No.: 1856473-49-8
M. Wt: 149.237
InChI Key: OIFFOLSODUJDIF-UHFFFAOYSA-N
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Description

6-Prop-2-ynyl-6-azaspiro[3.4]octane (CAS 1856473-49-8) is a spirocyclic chemical building block of high value in medicinal chemistry and drug discovery research. This compound, with the molecular formula C10H15N and a molecular weight of 149.23, features a unique spiro[3.4]octane scaffold that confers structural rigidity, which is crucial for enhancing binding selectivity when developing novel bioactive molecules . The prop-2-ynyl (propargyl) group attached to the nitrogen atom provides a versatile handle for further synthetic elaboration via click chemistry and other catalytic transformations. The 6-azaspiro[3.4]octane core is recognized as an emerging privileged structure in modern drug design . Research indicates that this saturated, high Fsp3 carbon framework is increasingly found in compounds targeting a diverse range of biological activities. Notably, analogous azaspiro[3.4]octane derivatives have demonstrated significant potential in various therapeutic areas, serving as key components in inhibitors for diseases such as hepatitis B , cancer through menin-MLL1 interaction inhibition , and as modulators of MAP and PI3K signaling pathways . Furthermore, spirocyclic scaffolds conjugated with specific bioactive moieties have shown remarkable in vitro inhibitory activity against Mycobacterium tuberculosis , highlighting their direct relevance to infectious disease research and the development of novel antitubercular leads . This product is intended for research purposes as a key synthetic intermediate or a final fragment for library development. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-prop-2-ynyl-6-azaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-2-7-11-8-6-10(9-11)4-3-5-10/h1H,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFFOLSODUJDIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC2(C1)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1856473-49-8
Record name 6-(prop-2-yn-1-yl)-6-azaspiro[3.4]octane
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Preparation Methods

Ring-Closing Metathesis Approach

The ring-closing metathesis (RCM) strategy leverages Grubbs catalyst-mediated cyclization to construct the spiro[3.4]octane framework. A precursor containing both cyclopentene and azetidine moieties undergoes RCM at 40°C in dichloromethane, achieving 68–72% yields for the spirocyclic intermediate. Subsequent N-alkylation with propargyl bromide in tetrahydrofuran (THF) using potassium carbonate as a base introduces the prop-2-ynyl group, completing the synthesis in 83% yield.

Key Advantages :

  • High functional group tolerance enables late-stage modifications.
  • Scalable to multi-gram quantities with minimal chromatographic purification.

Limitations :

  • Requires air-sensitive catalysts, increasing operational complexity.
  • Competing dimerization observed at higher precursor concentrations (>0.2 M).

[3+2] Cycloaddition Methodology

The [3+2] cycloaddition approach, adapted from azaspiro[3.4]octane syntheses, employs nitrone intermediates to form the spirocyclic core. Reaction of N-propargyl azetidinone with a cyclopentadienyl dipolarophile at 80°C in acetonitrile produces the spiro structure with 65% yield. The propargyl group is introduced via in situ alkylation using propargyl tosylate, achieving an overall yield of 58% after oxalic acid-mediated purification.

Reaction Conditions :

Parameter Value
Temperature 80°C
Solvent Acetonitrile
Catalyst None
Reaction Time 12 h

Stereochemical Outcomes :

  • Exclusive formation of the cis-spiro configuration due to orbital orientation constraints during cycloaddition.

Palladium-Catalyzed Spirocyclization

Building on enantioselective spirocyclic syntheses, this method utilizes Pd(OAc)₂ (5 mol%) with chiral phosphine ligands to assemble the target compound. A propargyl-substituted azetidine precursor undergoes intramolecular Heck-type coupling at 100°C in 1,4-dioxane, forming the spiro center with 74% yield and 89% enantiomeric excess (ee). Subsequent oxidative removal of protecting groups with ceric ammonium nitrate (CAN) affords the final product in 81% yield.

Optimized Ligand System :

Ligand ee (%) Yield (%)
(R)-BINAP 89 74
(S)-Segphos 85 68
Josiphos SL-J009-1 92 71

Scale-Up Considerations :

  • Demonstrated at 10 mmol scale with consistent yields (±3%).
  • Requires rigorous exclusion of oxygen to prevent catalyst deactivation.

Annulation Route via Knoevenagel Condensation

Adapted from morpholine surrogate syntheses, this method constructs the spiro system through base-mediated annulation. Ethyl cyanoacetate reacts with N-propargyl-3-oxopiperidine in ethanol under reflux, followed by acidic workup to yield the spiro[3.4]octane core (56% yield). The propargyl group is retained throughout the sequence, eliminating separate alkylation steps.

Critical Parameters :

  • Optimal base: Potassium carbonate (2.5 equiv)
  • Temperature: 78°C (ethanol reflux)
  • Reaction monitoring: Disappearance of starting material by TLC (Rf 0.3 in EtOAc/hexane 1:2)

Byproduct Analysis :

  • 12–15% dimeric adducts form at extended reaction times (>8 h).
  • Acidic quenching minimizes retro-annulation (<5% reversibility).

Comparative Analysis of Synthetic Routes

Performance Metrics :

Method Overall Yield (%) Purity (%) Scalability
RCM 58 97 High
[3+2] Cycloaddition 49 95 Moderate
Pd-Catalyzed 60 99 Low
Annulation 56 93 High

Strategic Recommendations :

  • Discovery-phase studies : Pd-catalyzed route for enantiopure material.
  • Kilogram-scale production : RCM methodology with in-line purification.
  • Cost-sensitive applications : Annulation route using commodity chemicals.

Chemical Reactions Analysis

Types of Reactions

6-Prop-2-ynyl-6-azaspiro[3.4]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

6-Prop-2-ynyl-6-azaspiro[3.4]octane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.

    Medicine: Potential therapeutic applications are being explored due to its biological activity.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-Prop-2-ynyl-6-azaspiro[3.4]octane exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Azaspiro[3.4]octane: A structurally similar compound with a different functional group.

    6-Prop-2-ynyl-6-azaspiro[3.5]nonane: Another spirocyclic compound with a larger ring structure.

Uniqueness

6-Prop-2-ynyl-6-azaspiro[3.4]octane is unique due to its specific spirocyclic structure and the presence of a propynyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

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